

Application Notes and Protocols for the Spectroscopic Characterization of Barbamide

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Compound of Interest					
Compound Name:	Barbamide				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] It exhibits significant biological activities, including molluscicidal properties.[1] The unique structural features of **barbamide**, such as a trichloromethyl group and a thiazole ring, necessitate a comprehensive spectroscopic analysis for its unambiguous characterization. [1] This document provides detailed application notes and protocols for the analysis of **barbamide** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its identification and further investigation in drug discovery and development programs.

Data Presentation

The following tables summarize the quantitative NMR and MS data for **barbamide**, providing a clear reference for its spectroscopic fingerprint.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Barbamide (500 MHz, CDCl₃)



Position	¹H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)	Key HMBC Correlations (¹H → ¹³C)	Key COSY Correlations (¹H ↔ ¹H)
1	1.10 (d, J = 6.8 Hz)	15.2	C-2, C-3	H-2
2	2.55 (m)	43.1	C-1, C-3, C-4, C- 20	H-1, H-3
3	2.30 (dd, J = 14.5, 4.5 Hz), 2.15 (dd, J = 14.5, 8.5 Hz)	38.9	C-2, C-4, C-5	H-2, H-4
4	5.25 (d, J = 9.5 Hz)	98.6	C-3, C-5	H-3
5	-	162.9	-	-
6	3.70 (s)	56.4	C-5	-
7	-	168.5	-	-
8	5.40 (m)	58.2	C-7, C-9, C-10, C-11	H-9
9	3.20 (dd, J = 14.0, 5.0 Hz), 3.05 (dd, J = 14.0, 9.0 Hz)	37.5	C-8, C-10, C-11	H-8
10	-	136.8	-	-
11	7.25-7.35 (m)	129.3	C-9, C-13	H-12
12	7.25-7.35 (m)	128.6	C-10, C-14	H-11, H-13
13	7.25-7.35 (m)	126.9	C-11, C-15	H-12, H-14
14	7.25-7.35 (m)	128.6	C-12, C-16	H-13, H-15
15	7.25-7.35 (m)	129.3	C-13	H-14



16	-	170.1	-	-
17	7.65 (d, J = 3.2 Hz)	142.5	C-16, C-18	H-18
18	7.20 (d, J = 3.2 Hz)	118.9	C-16, C-17	H-17
19	3.10 (s)	33.5	C-7, C-8	-
20	-	105.8	-	-

Note: The chemical shifts and coupling constants are based on spectra reported in the literature and may vary slightly depending on the experimental conditions.[3]

Table 2: High-Resolution Mass Spectrometry (HRMS)

Data for Barbamide

lon	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H]+	461.0622	-	-
[M+Na]+	483.0442	483.6	-

Note: The observed m/z for the sodium adduct is reported in the literature. The [M+H]⁺ is provided for reference. The characteristic isotopic pattern of the three chlorine atoms is a key diagnostic feature in the mass spectrum.[3]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a comprehensive set of 1D and 2D NMR data for the structural elucidation of **barbamide**.

Materials:

• Barbamide, isolated and purified (approximately 5-10 mg)



- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes

Instrumentation:

500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Procedure:

- Sample Preparation: a. Accurately weigh 5-10 mg of purified **barbamide**. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition: a. ¹H NMR:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds. b. ¹³C NMR:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds. c. COSY (Correlation Spectroscopy):
 - Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings.
 - Typical parameters: 256-512 increments in the F1 dimension, 8-16 scans per increment.
 d. HSQC (Heteronuclear Single Quantum Coherence):
 - Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon correlations.
 - Typical parameters: 256-512 increments in the F1 dimension, 16-32 scans per increment.
 e. HMBC (Heteronuclear Multiple Bond Correlation):
 - Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) protoncarbon correlations.
 - Typical parameters: 256-512 increments in the F1 dimension, 32-64 scans per increment.



 Data Processing: a. Apply appropriate window functions (e.g., exponential multiplication) to the FIDs. b. Perform Fourier transformation. c. Phase correct all spectra. d. Calibrate the spectra using the residual solvent peak (CDCI₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard TMS (δH = 0.00 ppm, δC = 0.00 ppm). e. Integrate the ¹H NMR spectrum. f. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of barbamide.

Materials:

- Barbamide, isolated and purified
- HPLC-grade methanol or acetonitrile
- Formic acid (optional, for enhancing protonation)

Instrumentation:

 High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: a. Prepare a stock solution of purified barbamide in methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Prepare a dilute working solution by diluting the stock solution to a final concentration of 1-10 μg/mL in the same solvent. c. For positive ion mode, 0.1% formic acid can be added to the solvent to improve ionization efficiency.
- Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a suitable calibration standard to ensure high mass accuracy (typically < 5 ppm). b. Set the ESI source parameters. Typical starting conditions:

Capillary voltage: 3.5-4.5 kV

Nebulizing gas pressure: 20-30 psi







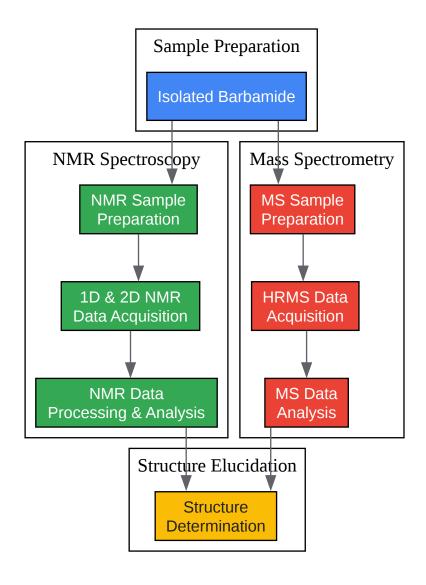
Drying gas flow rate: 5-10 L/minDrying gas temperature: 250-350 °C

- Data Acquisition: a. Introduce the sample into the mass spectrometer via direct infusion or through an LC system. b. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000). c. Pay close attention to the characteristic isotopic pattern of the [M+H]+ and/or [M+Na]+ ions due to the presence of three chlorine atoms.
- Data Analysis: a. Determine the monoisotopic mass of the molecular ion. b. Use the
 instrument software to calculate the elemental composition based on the accurate mass and
 isotopic pattern. c. Compare the calculated elemental composition with the expected formula
 for barbamide (C₂₀H₂₃Cl₃N₂O₂S).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic data analysis for the characterization of **barbamide**.

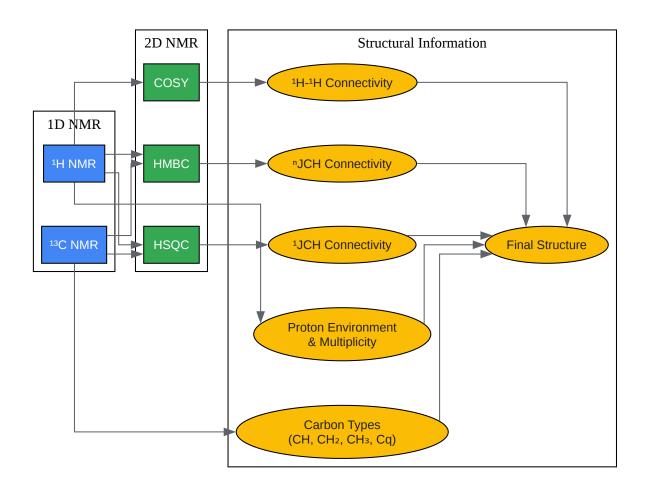




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Caption: Workflow for **Barbamide** Characterization.





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Caption: NMR Data Interpretation Logic.

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